(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C22H17BN2O2 |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
[3-(2,6-diphenylpyrimidin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C22H17BN2O2/c26-23(27)19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15,26-27H |
InChI Key |
BOGXUZQYCRKJTR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid typically involves the reaction of 2,6-diphenylpyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, where the pyrimidine derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly .
Industrial Production Methods
In industrial settings, the production of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Boronic acids, including (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid, have been studied for their potential in anticancer therapies. They can interact with biological molecules and inhibit tumor growth. Research indicates that phenylboronic acid-decorated nanoparticles enhance drug delivery to tumor sites, leading to improved therapeutic efficacy and reduced side effects compared to traditional drug formulations .
2. Antimicrobial Properties
Studies have shown that boronic compounds exhibit significant antimicrobial activity. For instance, derivatives of boronic acids have been tested against various pathogens, including Staphylococcus aureus. The incorporation of imine ligands in boronic compounds has been linked to enhanced antimicrobial properties . This suggests that (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid could be explored for developing new antimicrobial agents.
Materials Science Applications
1. Organic Electronics
The unique electronic properties of boronic acids make them suitable for applications in organic electronics. They can be utilized as building blocks in the synthesis of organic semiconductors and OLEDs (Organic Light Emitting Diodes). The ability to form stable complexes with various substrates enhances their utility in electronic applications.
2. Sensor Technology
Boronic acids are known to form reversible covalent bonds with diols, making them valuable in sensor technology. For instance, they can be used in the design of glucose sensors due to their ability to selectively bind glucose molecules. This application is particularly relevant for diabetes management.
Organic Synthesis Applications
1. Suzuki-Miyaura Coupling Reactions
Mechanism of Action
The mechanism of action of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and selective, making it a powerful tool in synthetic chemistry .
Comparison with Similar Compounds
Key Findings :
- The target compound’s pyrimidine core may enhance rigidity and binding specificity compared to simpler aromatic systems (e.g., phenylboronic acid) .
- Substituted analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrate potent enzyme inhibition, suggesting that electron-donating groups (e.g., methoxyethyl) improve activity .
Solubility and Reactivity
Solubility challenges are critical for boronic acids in biomedical applications:
- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid precipitate in RPMI culture medium, limiting in vitro testing .
- The target compound’s pyrimidine group may improve water solubility compared to highly hydrophobic systems (e.g., pyren-1-yl derivatives), though direct data are lacking.
- Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved solubility and bioavailability, highlighting the impact of heterocyclic substitutions .
Biological Activity
(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, drawing from various studies that explore its mechanisms of action, efficacy, and potential applications.
The biological activity of boronic acids, including (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid, is often attributed to their ability to interact with various biomolecules. These interactions can modulate enzymatic activities and influence cellular pathways. Notably, boronic acids can reversibly bind to diols and other nucleophiles, which plays a crucial role in their function as enzyme inhibitors and drug delivery agents.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids have been shown to inhibit proteasome activity, which is critical in cancer cell survival. For instance, bortezomib, a well-known boronic acid derivative, is used in multiple myeloma therapy due to its ability to induce apoptosis in malignant cells by inhibiting the proteasome pathway .
- Targeted Drug Delivery : The incorporation of boronic acid functionalities can enhance the targeting of nanoparticles to tumor cells. Phenylboronic acid-decorated nanoparticles have demonstrated improved cellular uptake and deeper tumor penetration compared to non-decorated counterparts .
Biological Activity Studies
Several studies have evaluated the biological activity of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid and related compounds. Below are some notable findings:
Anticancer Activity
- In vitro studies have shown that boronic acid derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, a related study indicated that a phenylboronic acid derivative had an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, suggesting strong anticancer potential .
Antibacterial and Antioxidant Properties
- Boronic acids are also recognized for their antibacterial properties. A study highlighted that certain phenylboronic acid derivatives effectively inhibited the growth of Escherichia coli at concentrations around 6.50 mg/mL . Furthermore, these compounds exhibited notable antioxidant activities with IC50 values indicating strong free radical scavenging capabilities .
Case Studies
Several case studies provide insight into the practical applications of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid:
- Nanoparticle Formulation : Research demonstrated that nanoparticles modified with phenylboronic acid could effectively deliver chemotherapeutic agents like doxorubicin directly into tumor cells. This approach resulted in enhanced drug accumulation at tumor sites and improved therapeutic outcomes in animal models .
- Cream Formulation : A novel cream containing boronic ester derivatives derived from phenylboronic acid was developed for dermatological applications. The formulation showed promising results in terms of safety and efficacy against skin-related conditions while maintaining high biological activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
